
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a key role in the regulation of cellular responses to hypoxia.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the cellular response to hypoxia. By blocking this interaction, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide inhibits the transcriptional activity of HIF-1α and its downstream target genes, which are involved in angiogenesis, cell survival, and metabolism.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the protection against myocardial infarction, and the modulation of glucose metabolism. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to induce autophagy, a process that plays a key role in the cellular response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is its potent inhibitory activity against the HIF-1α/p300/CBP pathway, which makes it a promising therapeutic agent for hypoxia-related disorders. However, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research on N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to have synergistic effects with other anticancer agents, which opens up new possibilities for combination therapies. Finally, the role of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide in the modulation of autophagy and other cellular processes needs to be further explored.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the thiolane ring, the introduction of the piperidine-1-sulfonyl group, and the attachment of the benzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, ischemic heart disease, and other hypoxia-related disorders. In cancer, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis by blocking the HIF-1α/p300/CBP pathway. In ischemic heart disease, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to protect against myocardial infarction by reducing hypoxia-induced apoptosis and inflammation.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-5-6-15(17(22)20-18(12-19)7-10-25-13-18)11-16(14)26(23,24)21-8-3-2-4-9-21/h5-6,11H,2-4,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWHTBQCVGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

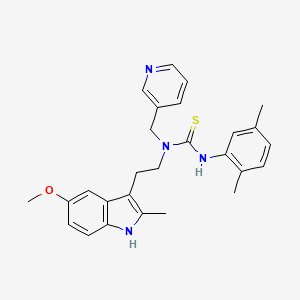
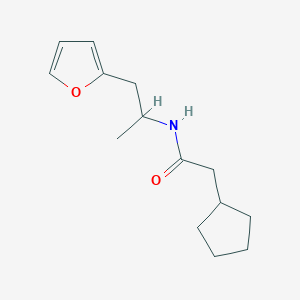
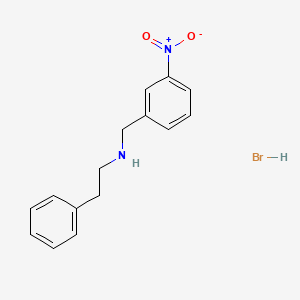

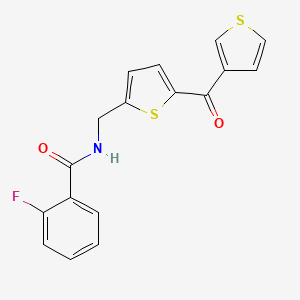

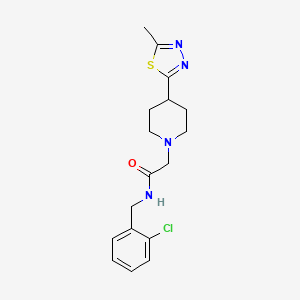
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)